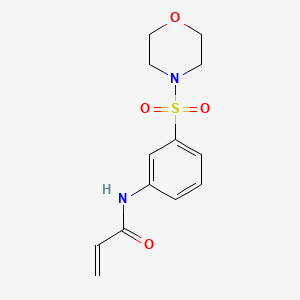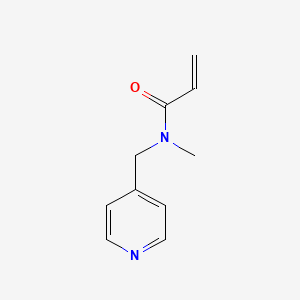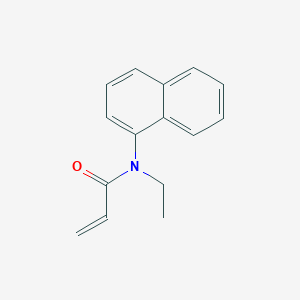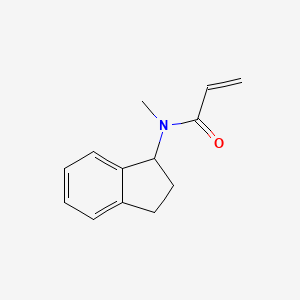![molecular formula C12H12F3NO B7556951 N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide, commonly known as TFMPP, is a synthetic compound that belongs to the family of piperazines. It was initially developed as an antidepressant drug in the 1970s but was later banned due to its psychoactive effects. TFMPP is still used in scientific research to study its mechanism of action and potential therapeutic applications.
Wirkmechanismus
TFMPP acts as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors, which are involved in regulating mood, sleep, and appetite. It also interacts with other neurotransmitter systems, including dopamine and noradrenaline, which are involved in regulating motivation and arousal.
Biochemical and Physiological Effects:
TFMPP has been found to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration rate. It has also been shown to produce alterations in mood, perception, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
TFMPP has several advantages for use in lab experiments, including its well-defined chemical structure and known mechanism of action. However, its psychoactive effects and potential for abuse limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for research on TFMPP, including its potential use in the treatment of depression, anxiety, and other psychiatric disorders. Further studies are needed to better understand its mechanism of action and to develop more selective and potent compounds that can be used in clinical settings. Additionally, research is needed to explore the potential risks and benefits of TFMPP and other piperazine compounds for human health.
In conclusion, TFMPP is a synthetic compound that has been widely used in scientific research to study its effects on the central nervous system. It has a well-defined chemical structure and known mechanism of action, making it a useful tool for studying neurotransmitter systems. While its psychoactive effects limit its use in certain research settings, TFMPP has potential therapeutic applications and is an important area of research for understanding the brain and its functions.
Synthesemethoden
TFMPP can be synthesized using various methods, including the reaction of N-methylpiperazine with α,α,α-trifluoro-4-tolualdehyde in the presence of a reducing agent. Another method involves the reaction of N-methylpiperazine with α,α,α-trifluoro-4-chlorotoluene in the presence of a base.
Wissenschaftliche Forschungsanwendungen
TFMPP is widely used in scientific research to study its effects on the central nervous system. It has been found to interact with various neurotransmitter systems, including serotonin, dopamine, and noradrenaline. TFMPP has also been studied for its potential therapeutic applications, including its use in the treatment of depression, anxiety, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c1-3-11(17)16(2)8-9-4-6-10(7-5-9)12(13,14)15/h3-7H,1,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBKLCHIGCMKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(F)(F)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)



![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)





![N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B7556946.png)
![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
![2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556958.png)